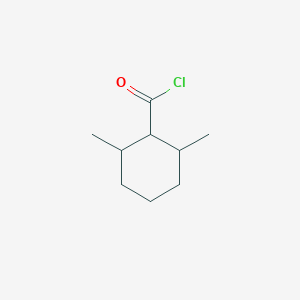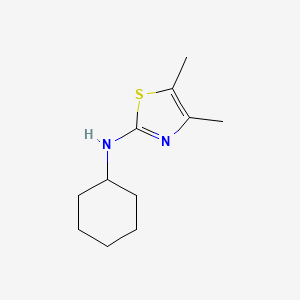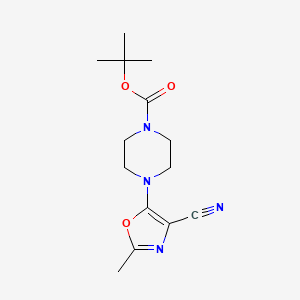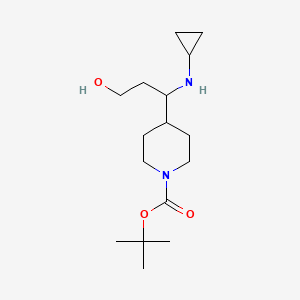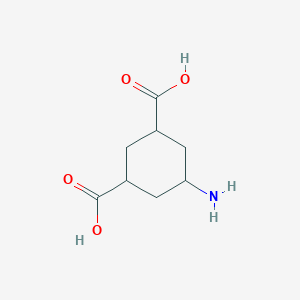
5-Aminocyclohexane-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminocyclohexane-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H13NO4 It is a derivative of cyclohexane, featuring an amino group (-NH2) and two carboxylic acid groups (-COOH) attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminocyclohexane-1,3-dicarboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 5-nitrocyclohexane-1,3-dicarboxylic acid, followed by the reduction of the nitro group to an amino group. The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound often involves the microbial fermentation of cyclohexane derivatives. Specific strains of bacteria or yeast are engineered to produce the desired compound through metabolic pathways. This bio-based synthesis is gaining popularity due to its sustainability and reduced environmental impact compared to traditional chemical synthesis methods .
Analyse Chemischer Reaktionen
Types of Reactions
5-Aminocyclohexane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitrocyclohexane derivatives, cyclohexanol, cyclohexanone, and various substituted cyclohexane compounds.
Wissenschaftliche Forschungsanwendungen
5-Aminocyclohexane-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of polymers, adhesives, and other industrial materials.
Wirkmechanismus
The mechanism of action of 5-Aminocyclohexane-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid groups can participate in ionic interactions, further modulating the compound’s effects. These interactions can lead to changes in metabolic pathways, enzyme activity, and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,3-dicarboxylic acid: Lacks the amino group, making it less versatile in certain chemical reactions.
5-Aminoisophthalic acid: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical properties and reactivity.
Adipic acid: A widely used dicarboxylic acid in the industry, but lacks the amino functionality.
Uniqueness
5-Aminocyclohexane-1,3-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups on a cyclohexane ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
313683-55-5 |
|---|---|
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
5-aminocyclohexane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h4-6H,1-3,9H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
XRHDGTKEPGEJDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(CC1C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


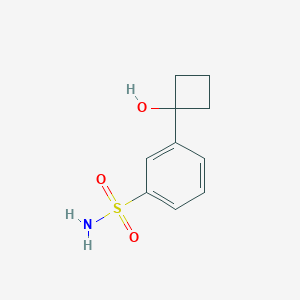
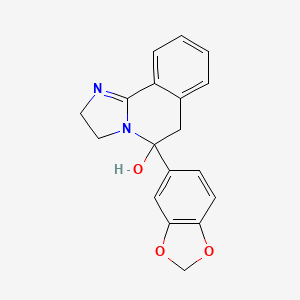
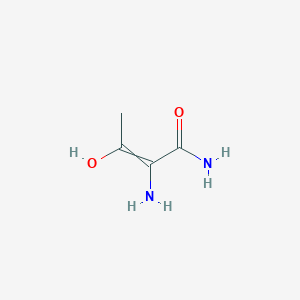
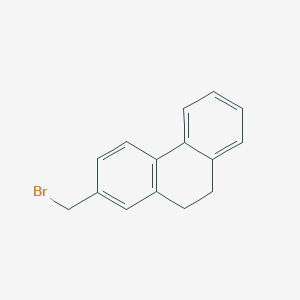

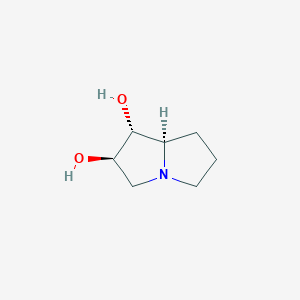
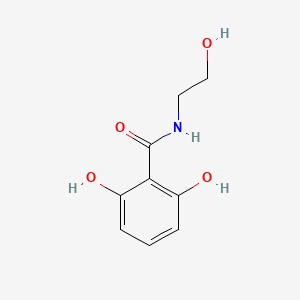
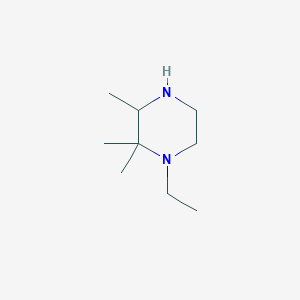
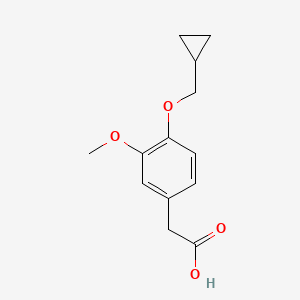
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
